5-((tert-Butoxycarbonyl)amino)picolinic acid
Overview
Description
“5-((tert-Butoxycarbonyl)amino)picolinic acid” is a chemical compound with the CAS Number: 848308-47-4 . It has a molecular weight of 223.23 and its IUPAC name is 5-(tert-butoxycarbonyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO4 . The InChI Code is 1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It is expected to have a boiling point of 356.5±27.0 °C at 760 mmHg . The compound is expected to have a flash point of 169.4±23.7 °C .Scientific Research Applications
Optoelectronic Properties in Polymer Light-Emitting Devices
5-((tert-Butoxycarbonyl)amino)picolinic acid derivatives have been utilized in the synthesis and characterization of iridium complexes with potential applications in optoelectronic devices. A study highlighted the synthesis of a picolinic acid derivative integrated into a bicyclometalated iridium complex. This complex, when used in polymer light-emitting devices, exhibited improved luminance efficiency and peak brightness, suggesting its potential in enhancing the optoelectronic properties of such devices (Xiao et al., 2009).
Tert-Butoxycarbonylation Reagent
The compound has been explored as a tert-butoxycarbonylation reagent. This involves its use in the chemical modification of various substrates such as phenols, aromatic and aliphatic amines, demonstrating its versatility in organic synthesis. The reactions proceed with high yield under mild conditions, emphasizing its efficiency and applicability in chemical transformations (Saito et al., 2006).
Synthesis of Novel and Diverse Compounds
5-((tert-Butoxycarbonyl)amino)picolinic acid has been involved in the synthesis of a range of novel compounds. For instance, its derivatives have been used in the synthesis of norbornene diester monomers, which are then polymerized to produce polymers with high molecular weights. This highlights its role in creating new materials with potential applications in various industries (Sutthasupa et al., 2007).
Contribution to Asymmetric Synthesis
The compound plays a significant role in the asymmetric synthesis of amino acids, which is crucial in the development of pharmaceuticals and other biologically active substances. Its derivatives have been used in the synthesis of morpholinone, demonstrating its utility in producing chiral compounds (Williams et al., 2003).
Catalysis and Ring Cleavage Reactions
In catalytic processes, derivatives of 5-((tert-Butoxycarbonyl)amino)picolinic acid have been used to facilitate ring cleavage reactions. For example, an iron complex containing a picolinic acid derivative exhibited catalytic activity in the oxidative ring cleavage of 2-aminophenol to 2-picolinic acid. This showcases its potential in catalysis and organic transformations (Chatterjee & Paine, 2015).
Antioxidant Applications
The compound's derivatives have been investigated for their antioxidant properties. Research has shown that certain synthesized polymers containing picolinic acid derivatives exhibited strong antioxidant and antiradical activities. This suggests their potential use in various applications such as food packaging and pharmaceuticals (Trombino et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHQRNWVCRIQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651749 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butoxycarbonyl)amino)picolinic acid | |
CAS RN |
848308-47-4 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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